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molecular formula C10H16N4O2S B8315487 2-Piperazin-1-yl-pyridine-3-sulfonic acid methylamide

2-Piperazin-1-yl-pyridine-3-sulfonic acid methylamide

Cat. No. B8315487
M. Wt: 256.33 g/mol
InChI Key: CNYKGGJBXBEJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582761B2

Procedure details

A mixture of 2-chloro-N-methyl-3-pyridinesulfonamide (1 g, 4.8 mmol, Specs), piperazine (0.43 g, 5 mmol) and N,N-diisopropylethylamine (1 mL, 5.8 mmol, Aldrich) was reacted under the conditions of Example 41a to give the title compound as a white amorphous solid. MS (ESI, pos. ion) m/z: 257 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([S:8]([NH:11][CH3:12])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C>>[CH3:12][NH:11][S:8]([C:7]1[C:2]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[N:3][CH:4]=[CH:5][CH:6]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC=C1S(=O)(=O)NC
Name
Quantity
0.43 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted under the conditions of Example 41a

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C=1C(=NC=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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